1-cyclohexyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-CYCLOHEXYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a cyclohexyl group, a methylphenyl group, and a cyclopentapyrimidinone core, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-methylbenzoyl chloride to form an amide intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves cyclization to form the cyclopentapyrimidinone core under specific reaction conditions, such as heating in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-CYCLOHEXYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
- 1-Cyclohexyl-4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Uniqueness
1-CYCLOHEXYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the presence of the methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved efficacy and selectivity .
Properties
Molecular Formula |
C22H26N2O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H26N2O2S/c1-15-10-12-16(13-11-15)20(25)14-27-21-18-8-5-9-19(18)24(22(26)23-21)17-6-3-2-4-7-17/h10-13,17H,2-9,14H2,1H3 |
InChI Key |
LCTQJBUGIOULFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)C4CCCCC4 |
Origin of Product |
United States |
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